molecular formula C10H13FO B7873284 4-(2-Fluorophenyl)butan-2-ol

4-(2-Fluorophenyl)butan-2-ol

Cat. No. B7873284
M. Wt: 168.21 g/mol
InChI Key: VPGHDOPHBJQZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenyl)butan-2-ol is a useful research compound. Its molecular formula is C10H13FO and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Fluorophenyl)butan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluorophenyl)butan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chiral Discrimination and Molecular Interactions : Studies on diastereomeric complexes involving 4-(2-Fluorophenyl)butan-2-ol reveal insights into chiral discrimination and specific intermolecular interactions, such as CH···π, OH···π, and CH···F interactions. These findings are crucial in understanding molecular recognition and chiral discrimination processes (Ciavardini et al., 2013).

  • Synthesis of Oligomers with Fluorophenyl Ketone End Groups : Research demonstrates the synthesis of methyl methacrylate and styrene oligomers with 4-fluorophenyl ketone end groups, indicating potential applications in polymer science and materials engineering (Dix et al., 1993).

  • Anticancer Activity of Sigma-2 Ligands : Compounds structurally related to 4-(2-Fluorophenyl)butan-2-ol, like SYA013, show significant anticancer activity, especially in solid tumor cell lines. These findings highlight the potential of such compounds in developing new anticancer therapies (Asong et al., 2019).

  • Synthesis of Tamoxifen : The dehydration of certain butan-1-ols, including compounds related to 4-(2-Fluorophenyl)butan-2-ol, has been used in the synthesis of tamoxifen, an important drug in cancer treatment (Mccague, 1987).

  • Anti-inflammatory Properties : Some analogs of 4-(2-Fluorophenyl)butan-2-ol demonstrate significant anti-inflammatory activity, suggesting their potential use in developing new anti-inflammatory drugs (Goudie et al., 1978).

  • Antituberculosis Activity : New derivatives of 4-(2-Fluorophenyl)butan-2-ol exhibit promising antituberculosis activity, indicating their potential in treating tuberculosis (Omel’kov et al., 2019).

  • Neuroprotective Effects : Certain compounds structurally related to 4-(2-Fluorophenyl)butan-2-ol have shown neuroprotective effects in models of optic nerve injury, suggesting potential therapeutic applications in neurology (Chien et al., 2016).

  • Cosmetic Applications : Compounds like 4-(phenylsulfanyl)butan-2-one, which have structural similarities with 4-(2-Fluorophenyl)butan-2-ol, demonstrate significant anti-melanogenic properties, indicating potential applications in cosmetic and dermatological products (Wu et al., 2015).

properties

IUPAC Name

4-(2-fluorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8,12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGHDOPHBJQZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)butan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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